1-(4-Nitrophenyl)-2-thiourea

Catalog No.
S716060
CAS No.
3696-22-8
M.F
C7H7N3O2S
M. Wt
197.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)-2-thiourea

CAS Number

3696-22-8

Product Name

1-(4-Nitrophenyl)-2-thiourea

IUPAC Name

(4-nitrophenyl)thiourea

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22 g/mol

InChI

InChI=1S/C7H7N3O2S/c8-7(13)9-5-1-3-6(4-2-5)10(11)12/h1-4H,(H3,8,9,13)

InChI Key

BLYAANPIHFKKMQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1NC(=S)N)[N+](=O)[O-]

The exact mass of the compound 1-(4-Nitrophenyl)-2-thiourea is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 61006. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-(4-Nitrophenyl)-2-thiourea (CAS 3696-22-8) is a highly polarized, electron-deficient thiourea derivative primarily procured as a potent hydrogen-bond donor for organocatalysis, a highly sensitive colorimetric anion sensor, and a versatile synthetic building block for advanced supramolecular receptors . The presence of the strongly electron-withdrawing para-nitro group significantly increases the acidity of the thioureido NH protons compared to unsubstituted aliphatic or aryl thioureas[1]. This structural feature enhances its electrophilicity, making it an ideal precursor for nucleophilic substitution and heterocycle synthesis, while simultaneously driving its utility in transmembrane anion transport and phase-transfer catalysis. For industrial and academic buyers, this compound represents a critical upgrade over standard thiourea when maximum hydrogen-bond donicity and naked-eye colorimetric responsiveness are required in the target application.

Attempting to substitute 1-(4-Nitrophenyl)-2-thiourea with generic phenylthiourea, 1-(4-nitrophenyl)urea, or electron-rich analogs fundamentally compromises process performance in sensing and catalytic workflows [1]. The urea analog possesses a significantly higher pKa (weaker acidity), which drastically reduces its association constants for target anions and prevents the spontaneous deprotonation required for colorimetric signaling. Furthermore, unsubstituted phenylthiourea lacks the extended pi-conjugation and electron-withdrawing pull of the nitro group; consequently, it fails to generate the distinct charge-transfer absorption bands (yellow to blue/red shifts) necessary for naked-eye fluoride or acetate detection [2]. In organocatalytic applications, the reduced hydrogen-bond donicity of these generic alternatives translates to lower substrate activation, depressed reaction rates, and inferior enantioselectivity, forcing buyers to use higher catalyst loadings with diminishing returns.

Anion Binding Affinity: Thiourea vs. Urea Scaffold

When evaluating scaffolds for anion receptor synthesis, the choice between a thiourea and a urea core directly dictates binding strength. Comparative spectrophotometric titrations demonstrate that 4-nitrophenylthiourea-based receptors exhibit substantially higher association constants for target anions than their exact 4-nitrophenylurea counterparts [1]. This is driven by the enhanced acidity of the thiourea NH protons (pKa ~21.1 in DMSO) compared to the urea NH protons (pKa ~26.9 in DMSO). Consequently, the thiourea derivative achieves tighter ion-pair binding, making it the requisite starting material for high-affinity sensor development.

Evidence DimensionHydrogen bond donor acidity (pKa) and resulting binding affinity
Target Compound DatapKa ~ 21.1 (Thiourea scaffold)
Comparator Or Baseline4-Nitrophenylurea (pKa ~ 26.9)
Quantified DifferenceThiourea protons are >5 orders of magnitude more acidic, driving superior anion association.
ConditionsDMSO solution, spectrophotometric titration

Procuring the thiourea derivative ensures maximum hydrogen-bond donicity, which is critical for synthesizing high-affinity anion sensors and active organocatalysts.

Colorimetric Signaling: Deprotonation-Induced Naked-Eye Detection

1-(4-Nitrophenyl)-2-thiourea is uniquely suited for naked-eye sensing applications due to its specific deprotonation threshold. Upon interaction with highly basic anions such as fluoride (log K1 = 5.98) or acetate, the compound undergoes deprotonation, triggering a pronounced charge-transfer transition that shifts the solution color from yellow to blue/red [1]. In contrast, 4-trifluoromethylphenylurea and unsubstituted phenylthiourea either fail to deprotonate under identical conditions or do not produce a visually discernible color change [2]. This stark optical differentiation confirms 1-(4-nitrophenyl)-2-thiourea as the optimal procurement choice for instrument-free diagnostic assays.

Evidence DimensionOptical response to basic anions (e.g., Fluoride, Acetate)
Target Compound DataDistinct colorimetric shift (yellow to blue/red) via deprotonation (log K1 = 5.98 for F-)
Comparator Or Baseline4-Trifluoromethylphenylurea / Phenylthiourea
Quantified DifferenceTarget compound yields naked-eye visible charge-transfer bands; comparators yield no discernible optical shift.
ConditionsOrganic solvent (e.g., DMSO/Acetonitrile) with tetrabutylammonium salts

Allows buyers to manufacture direct-readout chemical sensors without requiring expensive UV-Vis spectrophotometric instrumentation.

Transmembrane Anion Transport Efficiency

In the development of synthetic ionophores, the lipophilicity and donor acidity of the transport motif are paramount. Receptors incorporating the 4-nitrophenylthiourea moiety demonstrate exceptional transmembrane chloride transport efficiency [1]. Assays using lipid vesicles reveal that 4-nitrophenylthiourea derivatives achieve highly active transport (EC50 values as low as 0.03 mol% relative to lipid concentration). Conversely, structurally analogous urea derivatives exhibit significantly poorer transport kinetics due to lower lipophilicity and weaker membrane incorporation. The strong electron-withdrawing nature of the nitro group combined with the thiourea core is essential for maximizing transport rates.

Evidence DimensionChloride transport activity (EC50 in lipid vesicles)
Target Compound DataHighly active transport (EC50 ≤ 0.03 - 0.06 mol%)
Comparator Or BaselineCorresponding urea-based receptors
Quantified DifferenceThiourea derivatives exhibit substantially lower EC50 values (higher activity) than urea analogs.
ConditionsChloride/Nitrate exchange assay in lipid vesicles (ISE assay)

Critical for researchers developing synthetic ion channels or therapeutics targeting cystic fibrosis and other channelopathies.

Organocatalytic Activation: Superior Donicity over Unsubstituted Thioureas

As a minimal hydrogen-bond donor organocatalyst, 1-(4-Nitrophenyl)-2-thiourea outperforms standard phenylthiourea in activating electrophiles (e.g., nitroolefins or carbonyls). The para-nitro substituent significantly withdraws electron density from the thiourea core, increasing the partial positive charge on the NH protons [1]. This enhanced donicity translates to stronger transition-state stabilization during asymmetric transformations like Michael additions or aldol reactions when incorporated into chiral scaffolds. Procurement of the nitro-substituted precursor directly correlates with higher catalytic turnover and the ability to operate at lower catalyst loadings compared to electron-neutral baselines.

Evidence DimensionElectrophile activation via H-bond donicity
Target Compound DataEnhanced transition-state stabilization due to p-nitro electron withdrawal
Comparator Or BaselineUnsubstituted phenylthiourea
Quantified DifferenceHigher catalytic turnover and required catalyst loading reduction.
ConditionsH-bond mediated organocatalytic transformations (e.g., Michael addition)

Enables chemical manufacturers to achieve higher yields and faster reaction times while minimizing catalyst expenditure.

Synthesis of Naked-Eye Anion Sensors for Field Diagnostics

Due to its low deprotonation threshold and distinct charge-transfer colorimetric response (yellow to blue/red), 1-(4-Nitrophenyl)-2-thiourea is the premier building block for manufacturing optical sensors for fluoride, acetate, and cyanide [1]. It is specifically chosen over urea analogs to eliminate the need for complex UV-Vis instrumentation in field-deployable environmental or industrial monitoring kits.

Precursor for High-Performance Bifunctional Organocatalysts

The compound's exceptional hydrogen-bond donicity makes it an ideal starting material for synthesizing advanced chiral bifunctional organocatalysts (e.g., squaramide-thiourea or cinchona-thiourea derivatives)[2]. Buyers synthesizing catalysts for asymmetric Michael additions or aldol reactions prioritize this nitro-substituted building block to ensure maximum substrate activation and lower required catalyst loadings.

Development of Synthetic Transmembrane Ionophores

Leveraging its optimal balance of lipophilicity and high NH acidity, this compound is utilized to synthesize highly active chloride and bicarbonate transporters [3]. It is the preferred scaffold for researchers developing synthetic ion channels for biomedical applications, as it achieves significantly better membrane incorporation and lower EC50 transport values than equivalent urea-based structures.

XLogP3

1.7

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory.;
H301 (97.73%): Toxic if swallowed [Danger Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Acute Toxic

Other CAS

3696-22-8

Dates

Last modified: 08-15-2023

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